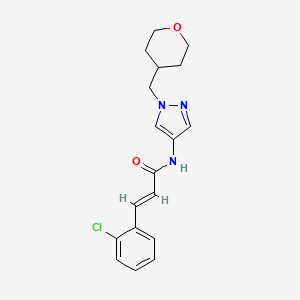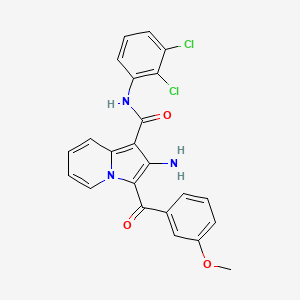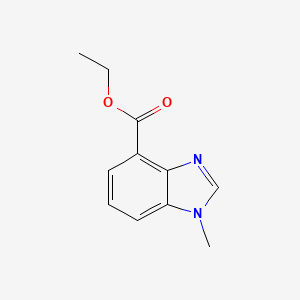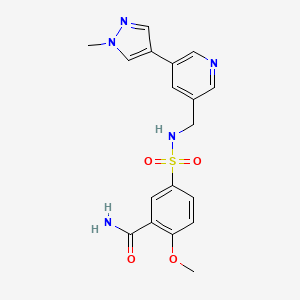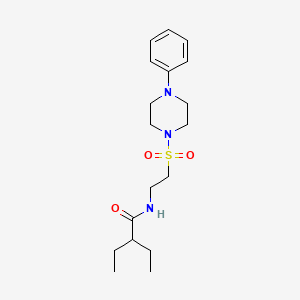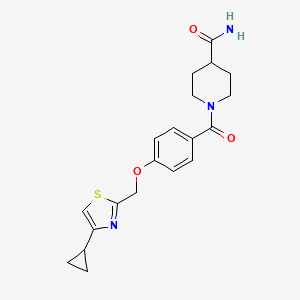
1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a thiazole ring, a benzoyl group, and a piperidine ring. These components are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. It would likely be confirmed using various spectral techniques, such as IR spectroscopy, 1H and 13C NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the thiazole ring might undergo electrophilic or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its stability might be influenced by the presence of the aromatic thiazole ring .Scientific Research Applications
Chemical Synthesis and Structural Analyses
Compounds with complex structures similar to the queried compound are often synthesized and structurally analyzed to understand their chemical properties. For instance, the synthesis of new pyridine derivatives with antimicrobial activity has been reported, highlighting the importance of structural modification in enhancing biological activity (Patel, Agravat, & Shaikh, 2011). Similarly, derivatives of benzodifuranyl and thiazolopyrimidines derived from natural compounds have shown potential as anti-inflammatory and analgesic agents, underscoring the chemical versatility and therapeutic potential of such structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Properties
The pharmacological exploration of benzamide derivatives and their analogs, which share a core structural similarity with the queried compound, has led to the identification of selective serotonin receptor agonists with potential applications in gastrointestinal motility (Sonda et al., 2004). This illustrates how the structural components of such molecules can be tuned for specific receptor targets, suggesting a wide range of potential pharmacological applications beyond those traditionally associated with this class of compounds.
Antimicrobial and Antifungal Applications
Compounds structurally related to the queried molecule have been synthesized and tested for their antimicrobial and antifungal activities. For example, a convergent synthesis of 4-(2-benzothiazoyl)piperidines demonstrated potent antihistaminic activity, indicating the potential of these compounds in the development of new antihistamines (Maynard, Cheng, Kane, & StaegerMichael, 1993).
Future Directions
properties
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c21-19(24)14-7-9-23(10-8-14)20(25)15-3-5-16(6-4-15)26-11-18-22-17(12-27-18)13-1-2-13/h3-6,12-14H,1-2,7-11H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQDAQPJMPCLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

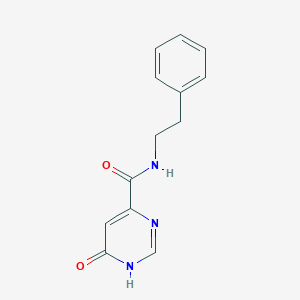
![4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2858944.png)
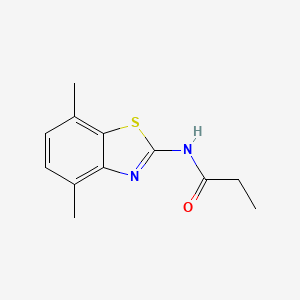
![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)
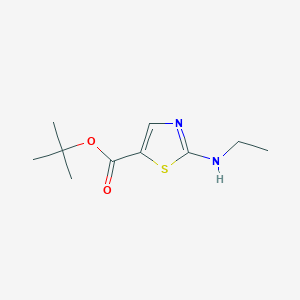

![N-(3,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2858951.png)
